Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyrano[3,2-b]pyran derivative characterized by a bicyclic core with functional groups that confer unique physicochemical and biological properties. The molecule features:
- A hydroxymethyl group at position 6, enhancing solubility via hydrogen bonding.
- An amino group at position 2 and a methyl ester at position 3, which may influence enzymatic interactions and metabolic stability.
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c1-24-12-5-4-9(6-13(12)25-2)14-15(19(23)26-3)18(20)28-16-11(22)7-10(8-21)27-17(14)16/h4-7,14,21H,8,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADHXGZCGKBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound belongs to the class of pyranopyran derivatives, characterized by a pyran ring fused with a pyranone structure. The presence of multiple functional groups, including amino and hydroxymethyl groups, enhances its biological reactivity.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound exhibited IC50 values in the range of 120–527 nM against several cancer cell lines, indicating potent activity (Table 1) .
| Cell Line | IC50 (nM) |
|---|---|
| Liver Cancer (HEPG2) | 428 |
| Breast Cancer (MCF) | 580 |
| Gastric Cancer (NUGC) | 60 |
The structure-activity relationship (SAR) studies suggest that modifications in the phenyl substituent significantly influence the anticancer potency .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria:
- Antimicrobial Spectrum : Compounds derived from similar frameworks showed activity against Staphylococcus aureus, Bacillus cereus, E. coli, and Klebsiella pneumoniae .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with cellular pathways that regulate cell division and apoptosis.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyranopyran derivatives, researchers found that modifications in the side chains significantly altered the potency against different cancer types. Notably, a derivative with a methoxy group demonstrated selective toxicity towards liver cancer cells .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of similar compounds revealed that those with hydroxymethyl substitutions displayed enhanced activity against pathogenic strains. This underscores the importance of functional group positioning in determining biological effectiveness .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) increase molecular weight and may enhance binding to hydrophobic enzyme pockets .
- Methoxy groups (as in the target compound) improve solubility compared to halogens but reduce electrophilicity .
- Carbonitrile analogs exhibit higher reactivity due to the nitrile group, whereas ester derivatives (methyl/ethyl) offer better metabolic stability .
Physicochemical Properties
Data from analogs suggest trends in melting points (Mp) and spectral properties:
Key Observations :
- Carbonitrile derivatives show characteristic IR peaks near 2190–2200 cm⁻¹, absent in carboxylate esters .
- Hydroxymethyl groups consistently exhibit broad -OH stretches near 3400 cm⁻¹ across analogs .
- Melting points correlate with substituent bulk; chlorinated or benzyloxy-substituted compounds melt at higher temperatures (>230°C) .
Key Observations :
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-amino-4-(3,4-dimethoxyphenyl)-substituted pyrano[3,2-b]pyran derivatives?
Methodological Answer: Synthesis typically involves multi-step cyclocondensation reactions. For analogs, Knoevenagel condensation followed by cyclization with substituted benzaldehydes (e.g., 3,4-dimethoxyphenyl derivatives) is common. Key steps include:
Q. How is spectroscopic characterization performed for this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups like -NH₂ (~3336 cm⁻¹), -OH (~3320 cm⁻¹), and conjugated carbonyls (~1652 cm⁻¹) .
- ¹H NMR : Key signals include methoxy groups (δ 3.76–4.13 ppm), hydroxymethyl protons (δ 4.10–4.75 ppm), and aromatic protons (δ 6.6–7.4 ppm) .
- 13C NMR : Confirm the pyranopyran scaffold (e.g., carbonyl carbons at ~160–180 ppm) and substituents .
Q. What are the primary challenges in purifying this compound?
Methodological Answer: Challenges include:
- Removing byproducts from cyclization reactions (e.g., column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures) .
- Stabilizing the hydroxymethyl group during crystallization (e.g., using low-temperature recrystallization in ethanol/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in analogs with bulky substituents (e.g., 3,4-dimethoxyphenyl)?
Methodological Answer:
Q. What computational methods are used to predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., using GROMACS or AMBER) with force fields like CHARMM36 .
- Docking studies : Software such as AutoDock Vina predicts binding affinities; focus on interactions with hydroxyl/methoxy groups and the pyranopyran core .
Q. How can contradictory biological activity data between analogs (e.g., substituent-dependent efficacy) be resolved?
Methodological Answer:
Q. What crystallographic techniques confirm the dihydropyrano[3,2-b]pyran scaffold?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C8-O bond ~1.22 Å for the oxo group) .
- Comparative analysis : Match unit cell parameters with analogs (e.g., 2-chlorophenyl derivatives) to validate structural integrity .
Q. How are substituent variations (e.g., dimethoxy vs. chlorophenyl) evaluated for biological activity?
Methodological Answer:
- In vitro assays : Test antimicrobial/antioxidant activity (e.g., MIC values against S. aureus; DPPH radical scavenging) .
- Electron paramagnetic resonance (EPR) : Assess free radical interactions of methoxy/hydroxymethyl groups .
Data Interpretation & Advanced Design
Q. What statistical methods are used to analyze dose-response data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
